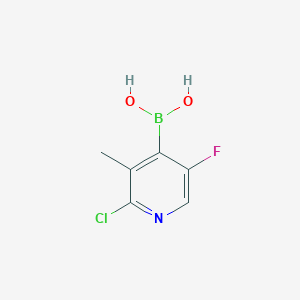
(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid
Vue d'ensemble
Description
“(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are known for their wide applications in various fields, including medicinal chemistry . This compound has a molecular formula of C6H6BClFNO2 .
Molecular Structure Analysis
The molecular weight of “(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid” is 189.38 g/mol . Its InChI code is1S/C6H6BClFNO2/c1-3-2-10-6(8)5(9)4(3)7(11)12/h2,11-12H,1H3 and its canonical SMILES string is B(C1=C(C(=NC=C1C)Cl)F)(O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid” include a molecular weight of 189.38 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 189.0164145 g/mol .Applications De Recherche Scientifique
PET Imaging Development
(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid has been explored for its potential in PET (Positron Emission Tomography) imaging applications. Kumata et al. (2015) developed a PET tracer, [(11)C]MFTC, synthesized using a derivative of this compound for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat and monkey brains. This tracer demonstrated significant in vivo FAAH binding, indicating its promise for visualizing FAAH in the brain (Kumata et al., 2015).
Photosensitizer Development for PDT
In the field of photodynamic therapy (PDT), novel boronated derivatives of chlorin e6, a type of plant porphyrin, have been synthesized for optimizing antitumor properties. Ol’shevskaya et al. (2009) synthesized boronated derivatives of chlorin e6 and found that these compounds formed complexes with serum albumin, significantly enhancing their potency in PDT. This indicates the role of boronation in improving the efficacy of chlorins in PDT, beyond their traditional use in boron neutron capture therapy (Ol’shevskaya et al., 2009).
Drug Development for Central Nervous System Disorders
Boron-containing compounds, specifically boronic acids, have gained interest in drug development due to their ability to enhance the potency and efficacy of drugs targeting receptors. Soriano-Ursúa et al. (2014) evaluated the acute toxicity of various boronic acids and found that most tested compounds had very low toxicity, suggesting their potential as therapeutic agents or moieties in new drug development for CNS disorders (Soriano-Ursúa et al., 2014).
Anti-Inflammatory and Analgesic Activity
Boron-containing acids have been investigated for their anti-inflammatory and analgesic activities. Muchowski et al. (1985) synthesized 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids with boron-containing groups and found several compounds with potency equal or greater than indomethacin, a known anti-inflammatory and analgesic agent. This suggests the potential of boronic acid derivatives in developing new anti-inflammatory and analgesic drugs (Muchowski et al., 1985).
Melanoma Imaging with PET
The potential of boron-containing compounds for melanoma imaging was explored by Ishiwata et al. (1991), who studied the tumor uptake and metabolism of 4-borono-2-[18F]fluoro-D,L-phenylalanine ([18F]FBPA) in animal models. The study found high accumulation of [18F]FBPA in melanoma, suggesting its potential as a PET tracer for melanoma imaging (Ishiwata et al., 1991).
Propriétés
IUPAC Name |
(2-chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClFNO2/c1-3-5(7(11)12)4(9)2-10-6(3)8/h2,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDOMJJSIAKGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1F)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660547 | |
| Record name | (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |
CAS RN |
1072944-10-5 | |
| Record name | (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



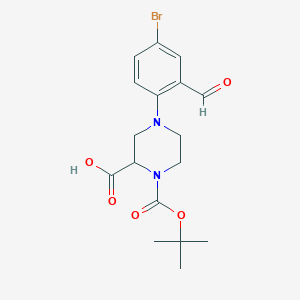
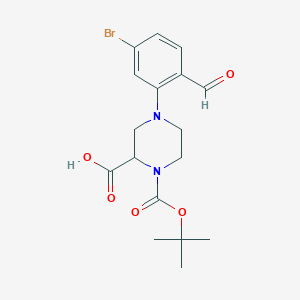
![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)
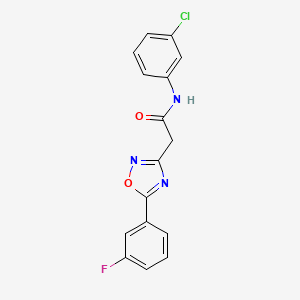
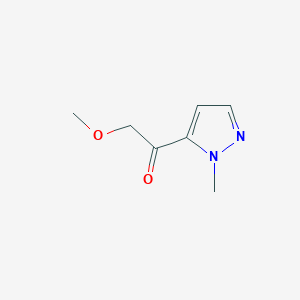
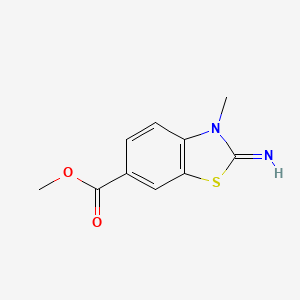
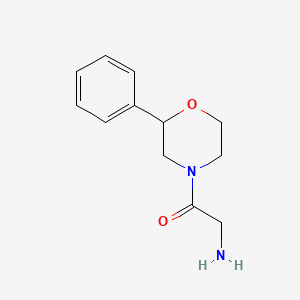
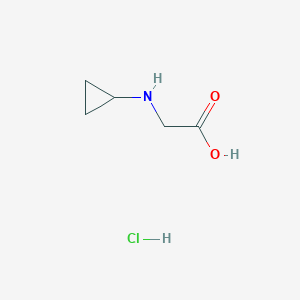
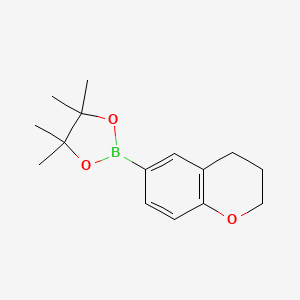
![3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1417871.png)
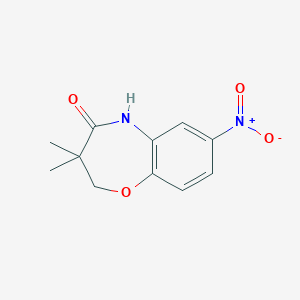
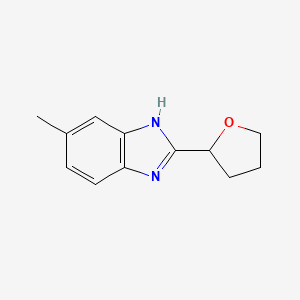
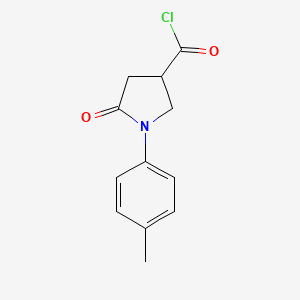
![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)